4-Bromo-6-chloro-5-methylpyridazin-3-amine
Overview
Description
4-Bromo-6-chloro-5-methylpyridazin-3-amine is a heterocyclic organic compound with the molecular formula C5H5BrClN3 and a molecular weight of 222.47 g/mol . This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridazine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 4-Bromo-6-chloro-5-methylpyridazin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the halogenation of 5-methylpyridazin-3-amine, followed by selective bromination and chlorination under controlled conditions . Industrial production methods often employ similar strategies but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-6-chloro-5-methylpyridazin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-6-chloro-5-methylpyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-5-methylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
4-Bromo-6-chloro-5-methylpyridazin-3-amine can be compared with other similar compounds, such as:
6-Chloro-4-methylpyridazin-3-amine: Lacks the bromine atom, leading to different reactivity and applications.
3-Amino-4-bromo-6-chloropyridazine: Similar structure but with different substitution patterns, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it a versatile intermediate in various chemical syntheses.
Properties
IUPAC Name |
4-bromo-6-chloro-5-methylpyridazin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3/c1-2-3(6)5(8)10-9-4(2)7/h1H3,(H2,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYWLRPISFPECU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1Cl)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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